molecular formula C11H16O B6143996 (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol CAS No. 1212204-19-7

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol

Cat. No. B6143996
CAS RN: 1212204-19-7
M. Wt: 164.24 g/mol
InChI Key: HETNQTUDBNSWTI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as TMPE, is an organic compound belonging to the class of aromatic ethers. It is a colorless liquid with a sweet, floral aroma and a low melting point. TMPE is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a solubilizer in the production of polymers, and as a stabilizer in the production of polyurethanes.

Mechanism of Action

The exact mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol is not fully understood. However, it is believed to act by binding to certain receptors on the surface of cells, which in turn activates certain signaling pathways. These pathways are responsible for the anti-inflammatory, anti-tumor, and anti-bacterial effects of this compound. Additionally, this compound is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It also has antioxidant properties, and is believed to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been found to have neuroprotective effects, and may be useful in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a fairly stable compound, and is not easily degraded by light or heat. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it has a low vapor pressure, making it difficult to evaporate.

Future Directions

In terms of future directions, further research is needed to better understand the mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol and its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and formulation for this compound to maximize its therapeutic effects. Finally, further research is needed to explore the potential of this compound as an antioxidant, and its potential use in the treatment of neurological disorders.

Synthesis Methods

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with a phenol, such as phenol or catechol, to form an ether. The resulting product is then purified using distillation or crystallization.

Scientific Research Applications

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol has been studied extensively for its potential medicinal applications. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as an antioxidant, as well as its ability to modulate the immune system and reduce the risk of cardiovascular disease. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

(1S)-1-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNQTUDBNSWTI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@H](C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.